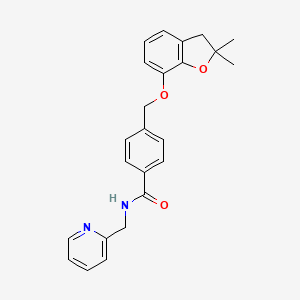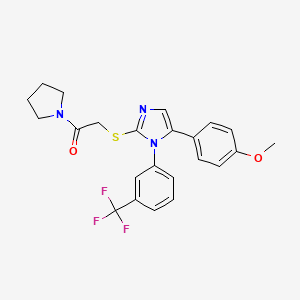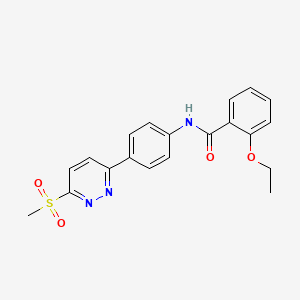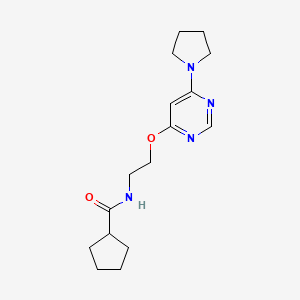![molecular formula C13H12Cl2N2O3S2 B2591860 N-[4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide CAS No. 723320-46-5](/img/structure/B2591860.png)
N-[4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and multiple chlorine substituents
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to its structural features, the compound has potential as an antimicrobial agent.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of infections or inflammatory diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of Chlorine Substituents: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, using reagents like dimethylformamide and phosphorus oxychloride.
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism by which (NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazole ring and sulfonamide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The chlorine substituents may also play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide: Similar in structure but with different substituents.
4-chloro-3-nitrobenzenesulfonamide: Shares the benzenesulfonamide group but has a nitro group instead of the thiazole ring.
4-chloro-3-nitrobenzaldehyde: Contains the formyl group and chlorine substituents but lacks the sulfonamide group.
Uniqueness
The uniqueness of (NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide lies in its combination of a thiazole ring, multiple chlorine substituents, and a benzenesulfonamide group
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide involves the condensation of 4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazole with benzenesulfonyl chloride, followed by the addition of an amine group to form the final product.", "Starting Materials": [ "4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazole", "benzenesulfonyl chloride", "amine group" ], "Reaction": [ "Step 1: Condensation of 4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form N-[4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide intermediate.", "Step 2: Addition of an amine group to the intermediate using a suitable amine such as ammonia or an amine derivative to form the final product N-[4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide." ] } | |
Numéro CAS |
723320-46-5 |
Formule moléculaire |
C13H12Cl2N2O3S2 |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O3S2/c14-7-4-8-17-12(15)11(9-18)21-13(17)16-22(19,20)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Clé InChI |
LLKYUKDABCWPOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=C(S2)C=O)Cl)CCCCl |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=C(S2)C=O)Cl)CCCCl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2591777.png)
![N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N'-CYCLOPENTYLETHANEDIAMIDE](/img/structure/B2591778.png)

![N-(3-Fluoro-4-methylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2591784.png)
![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide](/img/structure/B2591785.png)
![Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate](/img/structure/B2591786.png)
![4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2591787.png)




![2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B2591797.png)
![N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine](/img/structure/B2591798.png)

